molecular formula C17H14BrF3N4O2 B12432397 BACE-1 inhibitor 1

BACE-1 inhibitor 1

Cat. No.: B12432397
M. Wt: 443.2 g/mol
InChI Key: WLOOOUPMVOAGDW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BACE-1 inhibitor 1 is a compound designed to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. These peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE-1, this compound aims to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BACE-1 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often employ techniques such as solid-phase peptide synthesis, which allows for the precise assembly of the compound’s structure. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions

BACE-1 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

BACE-1 inhibitor 1 has a wide range of scientific research applications, including:

Mechanism of Action

BACE-1 inhibitor 1 exerts its effects by binding to the active site of BACE-1, thereby preventing the enzyme from cleaving amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are involved in the formation of amyloid plaques in the brain. The molecular targets of this compound include specific amino acid residues within the active site of the enzyme, and the pathways involved are related to amyloid precursor protein processing and amyloid-beta production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BACE-1 inhibitor 1 include other BACE-1 inhibitors such as:

  • Verubecestat
  • Lanabecestat
  • Atabecestat
  • Elenbecestat

Uniqueness

This compound is unique in its specific binding affinity and selectivity for BACE-1 compared to other similar compounds. It has been designed to optimize its pharmacokinetic properties, including bioavailability and blood-brain barrier penetration, making it a promising candidate for the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C17H14BrF3N4O2

Molecular Weight

443.2 g/mol

IUPAC Name

N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide

InChI

InChI=1S/C17H14BrF3N4O2/c18-9-1-4-13(23-6-9)15(26)24-10-2-3-12(19)11(5-10)17(16(20)21)8-27-7-14(22)25-17/h1-6,16H,7-8H2,(H2,22,25)(H,24,26)/t17-/m0/s1

InChI Key

WLOOOUPMVOAGDW-KRWDZBQOSA-N

Isomeric SMILES

C1C(=N[C@@](CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N

Canonical SMILES

C1C(=NC(CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N

Origin of Product

United States

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